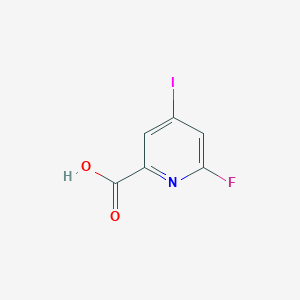

6-Fluoro-4-iodopicolinic acid

Description

Contextualization of Picolinic Acid Derivatives in Organic Synthesis and Functional Material Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a class of organic compounds that have garnered significant attention in various fields of chemical science. chemrxiv.orgnih.gov Their inherent structural features, including the nitrogen atom in the pyridine (B92270) ring and the adjacent carboxylic acid group, make them valuable ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.gov This property has been exploited in the development of catalysts and materials with unique electronic and magnetic properties. nih.gov

In organic synthesis, picolinic acid derivatives serve as crucial intermediates for the construction of more complex molecular architectures. umsl.eduumsl.edursc.org The pyridine ring can be further functionalized, while the carboxylic acid moiety provides a handle for various chemical transformations, including esterification, amidation, and decarboxylation. umsl.edu These reactions open avenues to a diverse array of substituted pyridines that are key components in the synthesis of pharmaceuticals and agrochemicals. researchgate.netsemanticscholar.org For instance, many biologically active compounds, including some with anticancer, anti-inflammatory, and antimicrobial properties, incorporate the picolinic acid scaffold. researchgate.netekb.eg Furthermore, the unique electronic properties of the pyridine ring make these derivatives interesting candidates for the development of functional materials, such as those used in optoelectronics.

The Strategic Role of Halogenation in Pyridine Chemical Space Exploration and Reactivity Modulation

The introduction of halogen atoms onto the pyridine ring is a fundamental strategy in synthetic chemistry to expand the diversity of accessible compounds and to fine-tune their reactivity. chemrxiv.orgnih.govresearchgate.net Halogenation significantly alters the electronic properties of the pyridine ring, primarily through the inductive electron-withdrawing effect of the halogen atoms. gcwgandhinagar.com This modification can profoundly influence the molecule's reactivity in subsequent chemical transformations.

Halogenated pyridines are particularly valuable as precursors in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. gcwgandhinagar.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring, allowing for the construction of complex molecular frameworks. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity in these cross-coupling reactions, with iodinated pyridines generally exhibiting the highest reactivity. gcwgandhinagar.com

Moreover, the presence of halogens can impact the biological activity of pyridine-containing molecules. The introduction of fluorine, for example, can enhance metabolic stability, binding affinity to biological targets, and membrane permeability, properties that are highly desirable in drug discovery. semanticscholar.org Therefore, the selective halogenation of pyridines is a critical tool for medicinal chemists and materials scientists to create novel compounds with tailored properties.

Positioning of 6-Fluoro-4-iodopicolinic Acid within Advanced Chemical Synthesis and Research Endeavors

This compound (CAS No. 1393569-15-7) is a prime example of a strategically designed building block for advanced chemical synthesis. chemsrc.com This molecule incorporates two different halogen atoms at specific positions on the picolinic acid framework, each serving a distinct purpose.

The fluorine atom at the 6-position, due to its high electronegativity, significantly influences the electronic environment of the pyridine ring. This can enhance the compound's potential biological activity and provides a site that is generally less reactive in typical cross-coupling reactions compared to the C-I bond.

The iodine atom at the 4-position is the key to the molecule's versatility in synthetic applications. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide variety of substituents at the 4-position of the pyridine ring, making this compound a valuable precursor for creating libraries of novel compounds for drug discovery and materials science research. The differential reactivity of the C-F and C-I bonds allows for sequential and site-selective functionalization, a powerful strategy in modern organic synthesis.

While specific, in-depth research articles solely focused on this compound are not abundant in publicly available literature, its structural motifs are found in various patented compounds, particularly in the agrochemical and pharmaceutical sectors. semanticscholar.orgnih.govmdpi.com This suggests its role as a key intermediate in the synthesis of complex, high-value molecules. The strategic placement of the fluoro and iodo substituents, combined with the inherent properties of the picolinic acid core, positions this compound as a sophisticated tool for chemists to access novel and functionally diverse molecules.

Compound Information

| Compound Name |

| This compound |

| Picolinic acid |

| Pyridine |

| 6-chloro-3-fluoro-2-picolinic acid |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1393569-15-7 |

| Molecular Formula | C₆H₃FINO₂ |

| Molecular Weight | 267.00 g/mol |

| Appearance | Solid |

| Solubility | Information not readily available in public sources |

| Melting Point | Information not readily available in public sources |

| Boiling Point | Information not readily available in public sources |

Structure

3D Structure

Properties

Molecular Formula |

C6H3FINO2 |

|---|---|

Molecular Weight |

267.00 g/mol |

IUPAC Name |

6-fluoro-4-iodopyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3FINO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11) |

InChI Key |

DCVLQINNFIPBIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)F)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Fluoro 4 Iodopicolinic Acid and Its Structural Analogues

Retrosynthetic Disconnections and Pioneering Strategies for Halogenated Picolinic Acid Scaffolds.

Retrosynthetic analysis provides a powerful framework for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. For 6-fluoro-4-iodopicolinic acid, key disconnections involve the carbon-halogen and carbon-carboxyl bonds, suggesting several strategic approaches.

Historically, the synthesis of halogenated picolinic acids often relied on direct halogenation methods, which frequently led to mixtures of regioisomers, necessitating laborious purification. The evolution of pyridine (B92270) chemistry has introduced more sophisticated strategies that offer greater control over regioselectivity.

A primary retrosynthetic approach for this compound would involve the disconnection of the carboxyl group, leading to a 2-fluoro-4-iodopyridine (B1312466) intermediate. This intermediate could then be subjected to carboxylation. Alternatively, disconnection of the iodine and fluorine atoms reveals a picolinic acid scaffold that can be functionalized through selective halogenation techniques. Radical-based retrosynthesis offers a less conventional approach, disconnecting the molecule into radical synthons, which can be a powerful tool for simplifying complex syntheses. nih.gov

Regioselective Functionalization of Pyridine Rings: Approaches to this compound.

The regioselective introduction of substituents onto a pyridine ring is a formidable challenge in organic synthesis due to the electronic nature of the heterocycle. However, a variety of methods have been developed to achieve this with a high degree of control.

Direct Halogenation Techniques (Fluorination and Iodination) on Pyridine and Picolinic Acid Precursors.

Direct halogenation of pyridine and its derivatives can be a straightforward method for introducing halogen atoms, though it often suffers from a lack of regioselectivity. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, the typical mechanism for halogenation, more challenging than for benzene.

Recent advancements have focused on directing group strategies to control the position of halogenation. rsc.org For instance, the carboxylic acid group of picolinic acid can direct halogenation to specific positions on the ring. rsc.org Decarboxylative halogenation, where a carboxylic acid is replaced by a halogen, represents another powerful tool. princeton.eduacs.org This method can provide access to aryl halides from readily available carboxylic acids. osti.gov For example, various regioisomers of pyridine carboxylic acids, including picolinic acids, have been efficiently converted to their corresponding brominated and iodinated derivatives. princeton.eduosti.gov

The choice of halogenating agent is also crucial. N-halosuccinimides (NCS, NBS, NIS) are commonly used reagents for this purpose. rsc.org Metal-catalyzed halogenation reactions, often employing palladium or iridium catalysts, have also emerged as highly effective methods for the regioselective C-H halogenation of pyridines. rsc.org

Nucleophilic Aromatic Substitution (SNAr) in Fluoro-Pyridines for Diverse Substituent Introduction.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a wide range of nucleophiles onto an aromatic ring, particularly those activated by electron-withdrawing groups. mdpi.com The fluorine atom is an excellent leaving group in SNAr reactions, making fluoropyridines valuable precursors for further functionalization. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is significantly faster than the corresponding reaction of 2-chloropyridine. nih.govacs.org

The presence of a heteroatom in the pyridine ring activates the ring towards nucleophilic attack. mdpi.com SNAr reactions on halopyridines provide a site-specific method for synthesizing substituted pyridines. nih.govacs.org For the synthesis of this compound, an SNAr approach could involve the displacement of a leaving group, such as a nitro group, by fluoride (B91410) on a suitably substituted pyridine precursor. mdpi.com The nitro group is a particularly good leaving group in such reactions. mdpi.com

The efficiency of SNAr reactions can be influenced by the presence of other substituents on the pyridine ring. researchgate.net Even electron-donating groups, which would typically be expected to hinder SNAr, have been shown to be compatible in certain cases. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for C-I Bond Formation and Subsequent Derivatization.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of this compound, palladium catalysis can be employed for the crucial C-I bond formation.

Picolinamide-directed C-H functionalization is a powerful strategy for introducing substituents at specific positions of the pyridine ring. beilstein-journals.org This approach utilizes a picolinamide (B142947) directing group to guide a palladium catalyst to a specific C-H bond for functionalization, such as iodination. beilstein-journals.orgpsu.edu This method has been successfully used to synthesize a variety of substituted tetrahydroquinolines. beilstein-journals.org

Decarboxylative cross-coupling reactions offer an alternative route, where a carboxylic acid is coupled with an aryl halide. rptu.de While typically used for C-C bond formation, variations for C-X (where X is a halogen) bond formation exist.

The choice of ligands, additives, and reaction conditions is critical for the success of these palladium-catalyzed reactions. acs.org For instance, the addition of picolinic acid derivatives has been reported to prevent catalyst deactivation in some cases. acs.org

Multi-Component Reactions and Convergent Synthesis Strategies for Complex Picolinic Acid Analogues.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. bohrium.comnih.gov MCRs are characterized by high atom economy, reduced reaction times, and often lead to structurally diverse molecules. bohrium.comnih.gov This makes them an attractive strategy for the synthesis of complex picolinic acid analogues.

Several named MCRs, such as the Ugi and Passerini reactions, are widely used in medicinal chemistry for the rapid generation of compound libraries. nih.govbeilstein-journals.org While not directly leading to this compound, the principles of MCRs can be applied to develop novel synthetic routes to its analogues. For example, a three-component reaction could be designed to assemble the core pyridine ring with the desired substituents in a single step. researchgate.net

Sustainable Chemical Synthesis: Exploration of Green Chemistry Principles for Halogenated Picolinic Acids.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of halogenated picolinic acids is an area of growing importance.

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. researchgate.net

Catalysis: Employing catalytic methods, including biocatalysts and metal catalysts, to improve reaction efficiency and reduce waste. numberanalytics.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis. nih.govresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, which can significantly reduce waste. rsc.org

For example, one-pot multicomponent reactions are inherently green as they reduce the number of synthetic steps and purification procedures. bohrium.comnih.gov The use of recyclable catalysts is another important aspect of sustainable synthesis. nih.gov The development of metal-free catalytic systems, for instance using organocatalysts like 3-picolinic acid for the synthesis of other heterocycles, also contributes to greener chemical processes. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more environmentally friendly and economically viable.

Radiosynthetic Methodologies for Fluorinated Pyridine Carboxylic Acids as Research Probes

The development of positron emission tomography (PET) has created a significant demand for molecules labeled with positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being one of the most prominent due to its near-ideal half-life (109.8 minutes) and low positron energy. researchgate.netresearchgate.net Fluorinated pyridine carboxylic acids and their derivatives are valuable scaffolds for creating PET research probes because the pyridine moiety is present in numerous biologically active compounds and is generally stable against in vivo defluorination. researchgate.net The synthesis of these radiotracers, however, presents unique challenges, primarily centered on incorporating the ¹⁸F isotope into the target molecule under conditions that are rapid, efficient, and compatible with sensitive functional groups. google.comlakeheadu.ca

Methodologies for the radiosynthesis of ¹⁸F-labeled pyridine derivatives can be broadly categorized into direct and indirect labeling strategies.

Direct Nucleophilic Fluorination

Direct ¹⁸F-fluorination involves the nucleophilic substitution of a leaving group on the pyridine ring with cyclotron-produced, no-carrier-added [¹⁸F]fluoride. nih.gov For this reaction to proceed efficiently on an aromatic ring, the position of substitution must be activated by electron-withdrawing groups. The leaving group of choice is often a nitro group or a trialkylammonium triflate salt, which are more reactive than simple halides like chlorine or bromine. researchgate.net

The process typically begins with the preparation of the [¹⁸F]fluoride ion. Produced in [¹⁸O]water, the [¹⁸F]fluoride is trapped on an anion exchange cartridge, then eluted with a solution containing a phase-transfer catalyst, such as a kryptofix (e.g., Kryptofix 2.2.2.), and a weak base (e.g., potassium carbonate). researchgate.netgoogle.com This complexation enhances the nucleophilicity of the fluoride ion in aprotic polar solvents like acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO). The activated [¹⁸F]fluoride is then reacted with the precursor molecule at elevated temperatures. For instance, the synthesis of a 6-[¹⁸F]fluoropyridine derivative often utilizes a 6-trimethylammoniumpyridine precursor, which undergoes facile substitution to yield the desired radiolabeled product. nih.gov The use of tertiary alcohols like tert-butanol (B103910) as a solvent has also been shown to dramatically increase the nucleophilicity of [¹⁸F]fluoride and boost reaction yields under mild heating conditions. nih.gov

Indirect Labeling via Prosthetic Groups

While direct labeling is efficient for some molecules, many complex biological molecules cannot withstand the potentially harsh conditions (high temperatures, strong bases) of the reaction. google.com In these cases, an indirect strategy using an ¹⁸F-labeled prosthetic group (or building block) is the method of choice. researchgate.netlakeheadu.ca This two-step approach involves first synthesizing a small, reactive ¹⁸F-labeled molecule (the prosthetic group) which is then conjugated to the larger target molecule under mild conditions. lakeheadu.ca

A prime example relevant to fluorinated pyridine carboxylic acids is the one-step synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). nih.gov This compound is a structural analogue of 6-fluoropicolinic acid derivatives. In this procedure, a trimethylammonium precursor is reacted with [¹⁸F]fluoride at a relatively low temperature of 40°C to directly afford the activated ester prosthetic group. nih.gov This activated ester can then be easily coupled to biomolecules, such as peptides containing a free amine group (e.g., the lysine (B10760008) side-chain), to form a stable amide bond. nih.govnih.gov This method avoids exposing the final, often sensitive, biomolecule to the initial fluorination conditions.

The following table summarizes key research findings for the radiosynthesis of a representative fluorinated pyridine-based prosthetic group.

Table 1: Radiosynthesis of a Fluorinated Nicotinic Acid-Based Prosthetic Group

| Precursor | Product | Reaction Conditions | Radiochemical Yield (Decay Corrected) | Reference |

|---|

The development of such methodologies is crucial for expanding the library of available PET tracers. By creating robust and efficient radiosynthetic pathways for compounds like this compound and its analogues, researchers can generate novel probes to study a wide array of biological processes in vivo.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) |

| Kryptofix 2.2.2. |

| Acetonitrile (MeCN) |

| Dimethyl sulfoxide (DMSO) |

| N,N,N-Trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate |

Intrinsic Chemical Reactivity and Detailed Mechanistic Investigations of 6 Fluoro 4 Iodopicolinic Acid

Reactivity Profiles of the Carboxylic Acid Functionality within the Picolinic Acid Framework

The picolinic acid framework, characterized by a carboxylic acid group at the 2-position of a pyridine (B92270) ring, exhibits a unique reactivity profile due to the proximity of the acidic proton and the basic ring nitrogen. This arrangement allows picolinic acid and its derivatives to act as effective bidentate chelating agents for a variety of metal ions, including chromium, iron, copper, and zinc. researchgate.netwikipedia.org The chelation involves the carboxyl group and the pyridinic nitrogen atom, forming stable complexes that are significant in both biological and chemical contexts. researchgate.netwikipedia.org

Beyond chelation, the carboxylic acid functionality undergoes typical reactions such as esterification and decarboxylation, although its reactivity is modulated by the adjacent nitrogenous heterocycle. Esterification can be achieved under acidic conditions, for instance, by reacting with an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid. umsl.edu

Decarboxylation of picolinic acids can be induced thermally, a process central to the Hammick reaction. wikipedia.org In this reaction, the thermal decarboxylation of a picolinic acid in the presence of a carbonyl compound, such as a ketone or aldehyde, leads to the formation of a 2-pyridyl-carbinol. wikipedia.org The reaction proceeds through a key Hammick intermediate, formed upon decarboxylation, which then acts as a nucleophile attacking the carbonyl compound. wikipedia.org The scope of this reaction is generally limited to acids where the carboxyl group is alpha to the ring nitrogen, making picolinic acid derivatives suitable substrates. wikipedia.org

Kinetic studies on the reaction of isomeric pyridine carboxylic acids with diazodiphenylmethane (B31153) (DDM) have provided further insight into the reactivity of the carboxyl group. bg.ac.rs The reaction rates are influenced by the solvent, with higher rates observed in protic solvents compared to aprotic ones. bg.ac.rs This is attributed to the solvent's ability to stabilize the transition state. For picolinic acid, the contribution of solvent polarity and hydrogen bond donor acidity are significant factors in determining the reaction rate. bg.ac.rs

Stereoelectronic Effects of Fluoro and Iodo Substituents on Pyridine Ring Reactivity and Selectivity

The reactivity and regioselectivity of the pyridine ring in 6-fluoro-4-iodopicolinic acid are profoundly influenced by the stereoelectronic properties of the fluoro and iodo substituents. These effects stem from the combination of induction, resonance, and steric factors.

The fluorine atom at the 6-position is a small and highly electronegative substituent. It exerts a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the entire pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but significantly activates it towards nucleophilic aromatic substitution. The electron-withdrawing nature of fluorine also increases the acidity of the C-H bonds on the ring, potentially facilitating reactions that involve C-H activation. nih.gov In palladium-catalyzed C-H arylation reactions, for example, electron-withdrawing groups on the pyridine ring can direct the substitution to specific positions by increasing the acidity of the corresponding C-H bond and reducing the Lewis basicity of the pyridine nitrogen. nih.gov

The iodine atom at the 4-position is larger and more polarizable than fluorine. While it is also an electron-withdrawing group through induction, its principal contribution to reactivity is the lability of the carbon-iodine (C-I) bond. This bond is a key reactive site for a wide array of metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions. umsl.edu The C-I bond can readily undergo oxidative addition to a low-valent metal catalyst (e.g., palladium(0)), initiating the catalytic cycle. For instance, 4-iodopicolinate derivatives have been successfully used in Sonogashira coupling reactions to form new carbon-carbon bonds at the 4-position. umsl.edu

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the public literature. However, extensive research on the kinetics of related pyridine carboxylic acids provides a strong basis for understanding its likely behavior.

A key study investigated the reaction kinetics of isomeric pyridine carboxylic acids (picolinic, nicotinic, and isonicotinic) with diazodiphenylmethane (DDM) in various protic and aprotic solvents at 30 °C. bg.ac.rs The reactions were found to follow second-order kinetics. bg.ac.rs The rate constants (k) were significantly influenced by the solvent properties. In protic solvents (alcohols), the rates were considerably higher than in aprotic solvents, highlighting the role of hydrogen bonding in stabilizing the reaction's transition state. bg.ac.rs

The kinetic data were correlated using the Kamlet-Taft solvatochromic equation, which dissects the solvent's influence into contributions from polarity/polarizability (π), hydrogen bond donor acidity (α), and hydrogen bond acceptor basicity (β). bg.ac.rs For picolinic acid, the correlation showed that solvent polarity (π) and hydrogen bond acidity (α) were the dominant factors influencing the reaction rate. bg.ac.rs

| Solvent | Solvent Type | k (dm³ mol⁻¹ min⁻¹) |

|---|---|---|

| Methanol | Protic | 2.01 |

| Ethanol | Protic | 1.15 |

| 1-Propanol | Protic | 0.89 |

| Acetonitrile (B52724) | Aprotic | 0.40 |

| Acetone | Aprotic | 0.26 |

| Ethyl Acetate | Aprotic | 0.14 |

| Dichloromethane | Aprotic | 0.12 |

For this compound, one can predict that the electron-withdrawing effects of both the fluoro and iodo substituents would increase the acidity of the carboxylic proton compared to unsubstituted picolinic acid. This enhanced acidity would likely lead to an increase in the rate constants for reactions like esterification with DDM. The fundamental dependencies on solvent properties, however, are expected to remain similar. Thermodynamic data, such as the pKa of the carboxylic acid, would also be shifted by the halogen substituents, reflecting their inductive effects.

Computational Elucidation of Reaction Mechanisms and Transition States for Derivatives

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to elucidate complex reaction mechanisms, transition states, and the influence of substituents for which experimental data is scarce. nih.gov While specific computational studies on this compound are not prominent, the principles can be applied to its derivatives to understand their transformations. nih.gov

For a derivative of this compound undergoing a transformation, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, computational modeling can provide a detailed energy profile of the reaction pathway. This involves calculating the Gibbs free energy of the reactants, intermediates, transition states, and products.

Key insights from such studies include:

Transition State Geometry: The precise three-dimensional structure of the transition state can be visualized, revealing the key bond-forming and bond-breaking events. For example, in a cross-coupling reaction at the 4-position, the geometry of the oxidative addition transition state involving the C-I bond and a metal catalyst could be determined.

Activation Energies: The energy barrier (activation energy, ΔG‡) for each step in the mechanism can be calculated. This allows for the identification of the rate-determining step of the reaction, which is the one with the highest energy barrier.

Role of Substituents: Computational models can precisely quantify the electronic effect of the fluoro and iodo substituents. For instance, they can show how the electron-withdrawing fluoro group stabilizes anionic intermediates (e.g., a Meisenheimer complex in nucleophilic substitution) or how it influences the charge distribution on the ring, thereby affecting the regioselectivity of a reaction. mdpi.com

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Oxidative Addition | Reactants (Substrate + Pd(0)) | 0.0 | Initial state |

| Transition State 1 (TS1) | +15.2 | Energy barrier for C-I bond insertion | |

| Transmetalation | Intermediate 1 | -5.4 | Pd(II) complex after oxidative addition |

| Transition State 2 (TS2) | +12.8 | Energy barrier for group transfer | |

| Reductive Elimination | Product + Pd(0) | -25.7 | Final state of the catalytic cycle |

This hypothetical data illustrates how computational studies can map out a reaction pathway, providing quantitative energetic information that is crucial for understanding and predicting chemical reactivity.

Design and Structural Engineering of 6 Fluoro 4 Iodopicolinic Acid Based Scaffolds

Rational Design Strategies for Expanding the Chemical Diversity of Picolinic Acid Derivatives

Rational drug design, integrating computational modeling and a deep understanding of structure-activity relationships (SAR), is pivotal in expanding the chemical diversity of picolinic acid derivatives. mdpi.compreprints.orgpreprints.org This approach allows for the targeted modification of lead compounds to enhance their biological activity, selectivity, and pharmacokinetic properties. mdpi.compreprints.orgpreprints.org The inherent structural and electronic characteristics of the picolinic acid core make it a versatile platform for creating stable complexes with various metal ions and for developing novel therapeutic agents. nih.govresearchgate.net

A key strategy involves the use of molecular docking studies to predict the binding affinity of newly designed derivatives with their biological targets. researchgate.net This computational method, combined with experimental validation, accelerates the discovery and optimization of potent and selective inhibitors. researchgate.net For instance, the strategic introduction of substituents on the pyridine (B92270) ring can significantly alter the molecule's interaction with a target protein. nih.govuzh.ch

Furthermore, the concept of "parasite-hopping" has emerged as a productive strategy, where a library of compounds, including picolinic acid derivatives, is screened against various related parasites. nih.gov This approach can unveil new therapeutic opportunities and guide the optimization of scaffolds for different biological targets. nih.gov The development of hybrid molecules, combining the structural features of different pharmacophores, is another rational design approach to create compounds with enhanced properties. mdpi.com

The table below illustrates various rational design strategies applied to picolinic acid derivatives.

| Design Strategy | Description | Example Application |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of a lead compound to understand the relationship between chemical structure and biological activity. preprints.orgresearchgate.net | Modifying substituents on the picolinic acid ring to improve anti-cancer activity. researchgate.net |

| Molecular Docking | Computational simulation of the interaction between a small molecule and a macromolecule to predict binding modes and affinities. researchgate.net | Predicting the binding of picolinic acid derivatives to the EGFR kinase domain. researchgate.net |

| Parasite-Hopping | Screening a compound library against a range of related parasites to identify new therapeutic leads. nih.gov | Identifying picolinic acid derivatives with activity against both tachyzoite and bradyzoite forms of Toxoplasma gondii. nih.gov |

| Hybrid Molecule Design | Combining structural elements from different pharmacophores to create a new molecule with improved properties. mdpi.com | Creating hybrid molecules from isonicotinic acid and kynurenic acid to target specific receptors. mdpi.com |

Systematic Exploration of Functional Group Introductions and Modifications on the Pyridine Ring

The pyridine ring of 6-fluoro-4-iodopicolinic acid offers multiple positions for the introduction and modification of functional groups, allowing for the fine-tuning of its physicochemical and biological properties. The ease of substitution on the pyridine ring provides structural flexibility, which is a key advantage in medicinal chemistry. nih.gov

Common modifications include oxidation, reduction, and substitution reactions. For example, the carboxylic acid group can be converted to esters or amides, while the halogen substituents can be replaced through various coupling reactions. nih.govgoogle.com The introduction of different functional groups can significantly impact the molecule's coordination chemistry and biological activity. For instance, the addition of a hydroxyethyl (B10761427) group at the fourth position of the pyridine ring has been shown to influence its interaction with zinc finger proteins.

The synthesis of various substituted picolinic acids often involves multi-step processes with carefully controlled conditions to achieve high regioselectivity and yield. For example, methoxy-substituted picolinic acids can be prepared from their hydroxy-derivatives, and nitro-functionalized versions can be synthesized by oxidizing the corresponding methyl-nitropyridines. uzh.ch

The following table summarizes common functional group modifications on the pyridine ring of picolinic acid derivatives.

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Suzuki Coupling | Boronic Acid, Palladium Catalyst | Aryl/Heteroaryl |

| Oxidation | Potassium Permanganate | Carboxylic Acid (from methyl group) |

| Hydroxylation | - | Hydroxyl |

| Nitration | Nitrating Agent | Nitro |

Bioisosteric Replacements in Halogenated Pyridine Carboxylic Acid Scaffolds for Enhanced Interactions

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and metabolic stability. ajptr.comu-tokyo.ac.jp In the context of halogenated pyridine carboxylic acids like this compound, bioisosteric replacements can be applied to both the halogen substituents and the carboxylic acid group.

The replacement of one halogen with another, or with other electron-withdrawing groups like cyano (CN) or trifluoromethyl (CF3), can modulate the electronic properties of the pyridine ring without significantly altering its size. scripps.edu For example, fluorine is often used as a bioisostere for hydrogen due to their similar van der Waals radii, which allows for the study of electronic effects with minimal steric changes. u-tokyo.ac.jp

The carboxylic acid group is frequently replaced with other acidic functionalities to enhance metabolic stability and improve pharmacokinetic profiles. smolecule.com The most common bioisostere for a carboxylic acid is the tetrazole ring, which has a similar pKa and can maintain comparable hydrogen bonding interactions. smolecule.comnih.gov Other replacements include hydroxamic acids, acylcyanamides, and sulfonamides. scripps.edu These modifications can lead to improved lipophilicity and resistance to metabolic processes like acyl glucuronidation. smolecule.com

The table below provides examples of bioisosteric replacements for functional groups found in halogenated pyridine carboxylic acids.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, increased metabolic stability and lipophilicity. smolecule.comnih.gov |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO2NHR) | Less acidic, can alter binding interactions. scripps.edu |

| Hydrogen (-H) | Fluorine (-F) | Similar size, alters electronic properties. u-tokyo.ac.jp |

| Halogen (-X) | Cyano (-CN) | Similar electron-withdrawing effects, can increase hydrophilicity. scripps.edu |

| Halogen (-X) | Trifluoromethyl (-CF3) | Similar electron-withdrawing effects. scripps.edu |

Conformational Analysis and Stereochemical Control in Picolinic Acid Derivatives

The three-dimensional conformation and stereochemistry of picolinic acid derivatives are critical determinants of their biological activity. nih.govresearchgate.net The introduction of substituents on the pyridine ring can induce significant conformational changes, affecting how the molecule interacts with its biological target. nih.gov Even small changes in substituents can lead to different orientations of other parts of the molecule, such as an attached benzyl (B1604629) ring. nih.gov

Computational methods, such as potential energy surface (PES) scans, are employed to identify the most stable conformers of picolinic acid derivatives. dergipark.org.tr For many picolinic acid derivatives, the trans-conformer, where the pyridine nitrogen and the carbonyl group are on the same side, is found to be more stable than the cis-conformer. dergipark.org.tr

Stereochemical control is particularly important when chiral centers are present in the molecule. The stereochemical outcome of reactions involving picolinic acid derivatives can be highly selective, often controlled by the stereochemistry of the reactants. nih.gov In some cases, the reactions are so stereoselective that only one diastereomeric product is formed. nih.gov The use of chiral directing ligands can also be employed to synthesize specific enantiomers of metal complexes containing picolinic acid ligands. uzh.ch X-ray crystallography is a powerful tool for determining the absolute configuration and solid-state conformation of these molecules. nih.govnih.gov

The following table highlights key aspects of conformational analysis and stereochemical control.

| Aspect | Method of Analysis/Control | Importance in Drug Design |

| Conformational Preference | Potential Energy Surface (PES) Scans, NMR Spectroscopy | Determines the bioactive conformation and binding affinity. dergipark.org.tr |

| Solid-State Conformation | Single-Crystal X-ray Diffraction | Provides precise structural information and reveals intermolecular interactions. nih.gov |

| Stereoselective Synthesis | Use of Chiral Auxiliaries, Asymmetric Catalysis | Allows for the preparation of enantiomerically pure compounds, which can have different biological activities. nih.gov |

| Enantiomer Separation | Chiral Chromatography, Circular Dichroism (CD) Spectroscopy | Isolation and characterization of individual enantiomers. uzh.ch |

Scaffold Hopping and Analogue Design Principles for Novel Chemical Entities in Research

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure (scaffold) of a known active compound with a structurally different but functionally equivalent scaffold. cncb.ac.cnnih.gov This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. cncb.ac.cnnih.gov For picolinic acid derivatives, this could involve replacing the pyridine carboxylic acid core with other heterocyclic systems that maintain the key pharmacophoric features. cncb.ac.cnnih.govmdpi.com

Analogue design, a related concept, focuses on making systematic modifications to a known active scaffold to explore the structure-activity relationship and optimize its properties. researchgate.net This can involve the introduction of various substituents or the modification of existing functional groups. mdpi.comresearchgate.net For example, in the development of novel herbicides, the chlorine atom at the 6-position of picolinic acid has been replaced with pyrazole (B372694) or indazole groups, leading to compounds with improved herbicidal activity. mdpi.com

These design principles are often guided by molecular modeling and electrostatic analysis to identify suitable replacement scaffolds and predict their binding modes. cncb.ac.cnnih.gov The goal is to create new molecules that mimic the essential interactions of the original compound while offering advantages in terms of synthesis, pharmacokinetics, or biological activity. cncb.ac.cnnih.gov

The table below outlines the principles of scaffold hopping and analogue design.

| Design Principle | Description | Example Application in Picolinic Acid Research |

| Scaffold Hopping | Replacing the core structure of a molecule with a different, but functionally similar, scaffold. cncb.ac.cnnih.gov | Replacing a macrocyclic natural product with a bicyclic picolinamide (B142947) scaffold to develop new antifungal agents. cncb.ac.cnnih.gov |

| Analogue Design | Systematic modification of a known scaffold to optimize its properties. mdpi.comresearchgate.net | Replacing the 6-chloro substituent of a picolinic acid herbicide with an indazole group to create a novel synthetic auxin herbicide. mdpi.com |

| Molecular Modeling | Using computational methods to guide the design of new scaffolds and analogues. cncb.ac.cnnih.gov | Identifying alternative bicyclic isosteres for a macrocycle using electrostatic analysis. cncb.ac.cnnih.gov |

Research Applications in Ligand Design and Preclinical Chemical Biology

6-Fluoro-4-iodopicolinic Acid as a Core Scaffold in Ligand Development

The inherent chelating ability of the picolinic acid moiety, combined with the modulatory effects of its halogen substituents, positions this compound as a valuable starting point for the synthesis of sophisticated ligands.

Picolinic acid and its derivatives are well-established as effective pendant arms in the construction of ligands for metal ion complexation. The synthesis of derivatives often involves the modification of the pyridine (B92270) ring to tune the electronic and steric properties of the resulting ligand. While specific synthetic routes starting from this compound are not extensively detailed in publicly available literature, general methods for creating advanced picolinic acid-based ligands are well-documented. These methods can be adapted to incorporate the 6-fluoro-4-iodo-substituted ring, offering a pathway to novel ligand structures. For instance, the carboxyl group can be converted to an amide or ester, or the iodine atom can be used as a handle for cross-coupling reactions to introduce further complexity.

Spectroscopic techniques are crucial for characterizing these metal complexes. In a study of metal(II) complexes with picolinic acid, techniques such as FT-IR, UV-Visible, and NMR spectroscopy, alongside magnetic susceptibility measurements, were used to elucidate the coordination environment. For example, the involvement of the carboxylic acid group in coordination can be observed by shifts in the corresponding peaks in ¹H NMR spectra. The electronic spectra of these complexes can reveal their geometry, with copper(II) complexes often exhibiting distorted octahedral geometries due to the Jahn-Teller effect.

Table 1: Representative Spectroscopic Data for Picolinic Acid Metal Complexes

| Metal Complex | Spectroscopic Technique | Observed Features | Inferred Properties |

| Cobalt(II) picolinate (B1231196) | UV-Visible Spectroscopy | Absorption bands indicative of d-d transitions | Octahedral geometry |

| Nickel(II) picolinate | UV-Visible Spectroscopy | Absorption bands characteristic of Ni(II) | Octahedral geometry |

| Copper(II) picolinate | UV-Visible Spectroscopy | Broad absorption band around 600-900 nm | Distorted octahedral geometry |

| Zinc(II) picolinate | ¹H NMR Spectroscopy | Downfield shift of carboxylic acid proton signal | Coordination via carboxylate group |

While direct research on this compound in enzyme mimicry is not widely published, picolinic acid derivatives are utilized to create models of metalloenzymes. The ability to fine-tune the electronic environment around a complexed metal ion allows researchers to mimic the active sites of enzymes and study their mechanisms of action. The specific electronic properties conferred by the fluoro and iodo substituents could be exploited to model enzymes with halogenated substrates or active sites.

Metal complexes derived from picolinic acid ligands have shown promise in various catalytic applications. The stability of these complexes and the ability to modify the ligand framework make them attractive for developing new catalytic systems. For example, chromium(III) picolinate derivatives have been studied for their potential role in Fenton-like reactions. The electron-withdrawing nature of the fluorine in this compound could enhance the Lewis acidity of a coordinated metal center, potentially improving its catalytic activity in certain reactions.

Integration into Drug Discovery Research Paradigms (Preclinical Focus)

The halogenated picolinic acid scaffold is of significant interest in preclinical drug discovery due to the profound impact of halogens on molecular properties relevant to pharmacology.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. In the context of halogenated picolinic acids, research has often focused on their herbicidal properties. For instance, studies on 4-amino-3-chloro-5-fluoro-2-picolinic acid derivatives have shown that the position and nature of substituents on an attached aryl-pyrazolyl ring significantly influence their inhibitory activity on plant root growth. These studies, while not in a drug discovery context, highlight the sensitivity of the biological activity of picolinic acid derivatives to structural modifications.

In the realm of medicinal chemistry, the introduction of fluorine is a common strategy to improve metabolic stability, binding affinity, and membrane permeability. The iodine atom, on the other hand, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a biological target. The combination of these two halogens in this compound provides a unique platform for multiparameter optimization in drug design. While specific preclinical SAR and SPR data for this compound are not publicly available, the principles derived from related halogenated molecules are applicable.

Identification of Molecular Targets and Ligand Binding Mechanisms for Research Probes

The development of research probes from picolinic acid scaffolds is crucial for elucidating the function of proteins and understanding disease pathways. nih.gov These probes are designed to interact with specific biological targets, and their binding can be studied to understand molecular recognition processes.

Derivatives of picolinic acid have been investigated as ligands for a variety of protein targets. For instance, in the field of oncology, picolinic acid derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR) kinase domain. pensoft.net Molecular docking studies suggest that these compounds can occupy the critical ATP-binding pocket of the EGFR kinase, thereby inhibiting its activity. pensoft.netresearchgate.net

In agrochemical research, a primary molecular target for picolinic acid-based herbicides is the auxin-signaling F-box protein 5 (AFB5). mdpi.comnih.gov These synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA) but often bind to the auxin receptor complex with different affinities or kinetics. mdpi.commdpi.com The binding mechanism involves the picolinic acid derivative docking into the auxin-binding pocket of the AFB5 protein. This interaction initiates a signaling cascade that leads to the degradation of transcriptional repressors and subsequent overstimulation of auxin-responsive genes, ultimately causing plant death. mdpi.comresearchgate.net The specific substitutions on the picolinic acid ring are critical for achieving high-affinity binding to the AFB5 receptor. mdpi.comnih.gov

The design of research probes based on this compound would leverage the specific properties conferred by the halogen atoms to potentially achieve high selectivity and affinity for novel molecular targets.

Design of Chemical Probes for Receptor Interaction Studies

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. nih.gov The design of such probes from a scaffold like this compound is a strategic process aimed at creating tools for exploring receptor biology. nih.govchemicalprobes.org

The design process typically begins with the foundational picolinic acid scaffold, which is known to interact with various biological targets. nih.gov The introduction of a fluorine atom at the 6-position can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of oxidation. The iodine atom at the 4-position is a versatile functional group; its size and polarizability can influence binding interactions, and it serves as a valuable chemical handle for further modification through reactions like the Sonogashira coupling, allowing for the attachment of larger, more complex functionalities or reporter tags. umsl.edu

These modifications are guided by the goal of creating a probe with high potency, selectivity for the target protein over other related proteins, and appropriate physicochemical properties for use in cellular or biochemical assays. nih.gov For receptor interaction studies, these probes might be further derivatized to incorporate fluorescent tags or radioactive isotopes to enable visualization and quantification of the probe-receptor binding event.

Computational Drug Design Methodologies Applied to Picolinic Acid Scaffolds (e.g., molecular docking, virtual screening)

Computational methods are integral to modern drug discovery and are extensively applied to scaffolds like picolinic acid to accelerate the identification and optimization of new therapeutic agents. nih.govazolifesciences.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. researchgate.net For picolinic acid derivatives, molecular docking is used to simulate their interaction with the binding sites of target proteins, such as the EGFR kinase or the AFB5 auxin receptor. pensoft.netmdpi.comnih.gov For example, docking studies have shown how certain picolinic acid-based herbicides fit into the AFB5 protein pocket, revealing key hydrogen bonding and hydrophobic interactions that are crucial for their herbicidal activity. mdpi.comnih.gov These insights allow researchers to rationally design new derivatives with improved binding affinity.

Virtual Screening: This computational technique involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov Libraries can contain millions or even billions of virtual compounds. nih.gov Starting with a picolinic acid scaffold, virtual libraries of derivatives can be generated by adding a wide variety of chemical groups at different positions. youtube.com These virtual libraries are then computationally "docked" against a target protein structure. The top-scoring compounds, predicted to have the highest binding affinity, are then prioritized for chemical synthesis and experimental testing. nih.gov This approach significantly reduces the time and cost associated with discovering new lead compounds compared to traditional high-throughput screening. nih.govnih.gov

The table below summarizes computational methods applied to picolinic acid scaffolds.

Computational Methodologies for Picolinic Acid Scaffolds

| Methodology | Application | Purpose | References |

| Molecular Docking | Herbicide Design | To predict the binding mode of picolinic acid derivatives within the AFB5 receptor pocket and understand structure-activity relationships. | mdpi.com, nih.gov |

| Anticancer Drug Design | To evaluate the binding affinity of picolinic acid derivatives toward the EGFR kinase domain. | pensoft.net, researchgate.net | |

| Virtual Screening | Lead Discovery | To computationally screen large libraries of compounds to find new ligands for a specific biological target. | nih.gov, |

| 3D-QSAR | Herbicide Optimization | To construct a three-dimensional quantitative structure-activity relationship model to guide the synthesis of new derivatives with enhanced herbicidal activity. | mdpi.com, nih.gov |

Agrochemical Research Applications

Picolinic acid and its derivatives are a cornerstone of agrochemical research, particularly in the development of synthetic auxin herbicides. mdpi.commdpi.comnih.gov These compounds are valued for their effectiveness against a broad spectrum of weeds, including those resistant to other herbicide classes. mdpi.com The this compound scaffold represents a building block for creating next-generation herbicidal agents.

Design and Synthesis of Picolinic Acid Derivatives with Potential Agrochemical Activity (e.g., Herbicidal Agents)

The discovery of novel herbicides is driven by the need to manage weed resistance and improve crop safety. mdpi.com The picolinic acid core is a "privileged structure" in herbicide design, with commercial successes including picloram (B1677784), clopyralid, and the more recent arylpicolinate herbicides like halauxifen-methyl. mdpi.commdpi.comnih.gov

Research focuses on modifying the picolinic acid skeleton to discover molecules with potent herbicidal activity. mdpi.com A common strategy involves replacing the chlorine atom at the 6-position of older picolinic acid herbicides with other functional groups, such as aryl or heteroaryl rings. mdpi.comnih.gov For instance, researchers have synthesized series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids and 6-indazolyl-2-picolinic acids. mdpi.comnih.gov These modifications aim to alter the binding mode of the molecule within the auxin receptor complex, potentially overcoming existing resistance mechanisms. nih.gov The synthesis of these complex derivatives often starts from a substituted picolinic acid core, highlighting the role of intermediates like this compound. The iodo group, in particular, is a key reactive site for introducing new chemical diversity through cross-coupling reactions. umsl.edu

The table below shows examples of synthesized picolinic acid derivatives and their herbicidal activity.

Herbicidal Activity of Picolinic Acid Derivatives

| Compound Class | Target Weed Example | Activity Metric | Key Finding | Reference |

| 4-amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana | IC₅₀ Value | Compound V-7 was 45 times more potent than the commercial herbicide halauxifen-methyl. | mdpi.com, nih.gov |

| 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids | Brassica napus | Root Inhibition | Compound 5a showed significantly greater root inhibitory activity than picloram at 10 µM. | researchgate.net |

| 4-amino-6-(5-aryl-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Abutilon theophrasti | Root Growth Inhibition | Substituents at the 2 and 4 positions of the phenyl ring led to superior inhibitory activity. | nih.gov |

Structure-Activity Relationship Studies for Agrochemical Targets

Structure-activity relationship (SAR) studies are fundamental to optimizing the performance of herbicidal compounds. These studies systematically alter the chemical structure of a lead molecule and assess how these changes affect its biological activity. mdpi.com

For picolinic acid-based herbicides, SAR studies have yielded several key insights:

Substitution at the 6-position: Replacing the chlorine atom found in older herbicides like picloram with larger aryl or heteroaryl groups can dramatically increase herbicidal potency. mdpi.com

Substituents on the Aryl Ring: The electronic properties and position of substituents on the aryl ring (at the 6-position of the picolinic acid) are critical. For example, in one study, having substituents at the 2 and 4 positions of a phenyl ring resulted in better activity than substitution at the 3-position. nih.gov

Influence of Halogens: The presence and nature of halogens on the picolinic acid ring itself influence activity. Introducing fluorine can enhance binding and metabolic stability.

Electronic Effects: Studies have shown that compounds with electron-withdrawing groups on an attached indazole ring exhibited significantly improved inhibitory activity against weed root growth. mdpi.com Conversely, strong electron-donating groups like amino or hydroxyl groups can decrease activity. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Research Investigation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 6-Fluoro-4-iodopicolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic framework.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are influenced by the surrounding substituents. The electron-withdrawing nature of the fluorine, iodine, and carboxylic acid groups would typically shift these proton signals downfield. Based on data for the parent compound, 2-picolinic acid, which shows signals between 7.6 and 8.8 ppm, the protons of the title compound are expected in a similar or slightly shifted range. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, six distinct signals are anticipated: five for the pyridine ring carbons and one for the carboxylic acid carbon. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR. The carbon attached to the iodine atom will also have a distinctive chemical shift. The carboxylic acid carbonyl carbon typically appears significantly downfield (e.g., ~165 ppm in 2-picolinic acid). chemicalbook.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. It provides a single signal for the fluorine atom on the pyridine ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom, and its coupling to nearby protons (³JHF) can further confirm the substitution pattern on the ring.

Table 1: Predicted NMR Data for this compound based on Analogous Compounds Note: Specific experimental data for this compound is not publicly available. This table presents expected values based on the analysis of related structures like 2-picolinic acid and other fluorinated pyridines.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Information Provided |

| ¹H | 7.5 - 9.0 | Doublets | Confirms the presence and positions of the two ring protons. |

| ¹³C | 120 - 170 | Singlets or Doublets (due to C-F coupling) | Shows all six unique carbon environments, including the carbonyl, C-F, and C-I carbons. |

| ¹⁹F | Varies | Singlet or Doublet of doublets | Confirms the presence of fluorine and its position relative to ring protons. |

Advanced Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS, HRMS)

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of a compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed to analyze the purity of a sample before it is subjected to High-Resolution Mass Spectrometry (HRMS) for precise mass determination. shimadzu.com

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound (C₆H₃FINO₂). The experimentally measured mass should align with the theoretical exact mass within a very narrow margin (typically < 5 ppm).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the compound's structure. For picolinic acid derivatives, a common fragmentation pathway involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in a prominent fragment ion. researchgate.net Further fragmentation of the pyridine ring can also occur, yielding a characteristic pattern that helps to confirm the molecule's identity.

Table 2: Molecular Weight and Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₃FINO₂ |

| Molecular Weight (Calculated) | 266.99 g/mol |

| Theoretical Exact Mass (Monoisotopic) | 266.92471 Da |

| Common Fragmentation Pathway | Loss of CO₂ (-44 Da) |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation and Conformational Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not publicly available, analysis of a structurally related compound like 6-Fluoro-4-oxochroman-2-carboxylic acid demonstrates the type of detailed information that can be obtained. researchgate.net An X-ray diffraction study on this compound would reveal the planarity of the pyridine ring, the conformation of the carboxylic acid group relative to the ring, and how the molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups) and halogen bonding involving the iodine atom.

Table 3: Illustrative Crystallographic Data from a Related Fluorinated Carboxylic Acid Note: The following data is for 6-Fluoro-4-oxochroman-2-carboxylic acid (CSD Refcode: WEXJIK) and serves only to illustrate the parameters obtained from a single-crystal X-ray diffraction experiment. researchgate.net

| Crystallographic Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.3472 Å, b = 12.748 Å, c = 12.785 Å |

| Volume (V) | 871.5 ų |

| Molecules per Unit Cell (Z) | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The region from 1400-1600 cm⁻¹ will contain absorptions from the C=C and C=N stretching vibrations of the aromatic pyridine ring. Vibrations involving the C-F and C-I bonds would be found in the fingerprint region (below 1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring breathing modes of the pyridine ring are often strong and characteristic in the Raman spectrum, typically appearing around 1000 cm⁻¹. researchgate.net The symmetric stretching of the C=O group also gives a Raman signal. Due to its non-polar nature, the C-I bond may also give rise to a more discernible Raman signal than its IR absorption. Analysis of similar aromatic acids shows that intense bands related to skeletal and C=C stretching vibrations are key identifiers. wallonie.be

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | IR |

| C=O Stretch (Carbonyl) | 1680 - 1720 | IR, Raman |

| C=C / C=N Ring Stretches | 1400 - 1620 | IR, Raman |

| Ring Breathing Mode | 990 - 1050 | Raman |

| C-F Stretch | 1000 - 1300 | IR |

Computational and Chemoinformatics Strategies in Halogenated Picolinic Acid Research

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for elucidating the intrinsic properties of 6-Fluoro-4-iodopicolinic acid. researchgate.net These calculations provide a detailed picture of the molecule's electronic structure, which governs its stability and reactivity.

The presence of two different halogen atoms on the picolinic acid scaffold creates a unique electronic profile. The highly electronegative fluorine atom at the 6-position acts as a strong electron-withdrawing group, influencing the charge distribution across the pyridine (B92270) ring and affecting the acidity of the carboxylic acid group. Conversely, the larger, more polarizable iodine atom at the 4-position can participate in different types of non-covalent interactions, including halogen bonding. nih.gov

DFT calculations can precisely quantify these effects by computing key electronic parameters. researchgate.netmdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater ability to donate electrons in a reaction. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability. researchgate.net

Furthermore, these methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. nih.gov For this compound, an MEP map would likely show a region of negative potential (red/yellow) near the fluorine and carboxylic oxygen atoms, and a region of positive potential (a "sigma-hole") on the iodine atom, which is characteristic for its ability to act as a halogen bond donor. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for this compound Note: These values are representative examples of what quantum chemical calculations would predict and are based on general principles for similar halogenated molecules.

| Parameter | Predicted Value | Significance in Chemical Research |

| EHOMO | -6.8 eV | Indicates the molecule's capacity to donate electrons; related to ionization potential. |

| ELUMO | -1.5 eV | Reflects the molecule's ability to accept electrons; related to electron affinity. |

| Energy Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| MEP (Iodine) | Positive σ-hole | Predicts the potential for the iodine atom to act as a halogen bond donor in molecular interactions. nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interaction Studies

Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of this compound over time, particularly its interactions with biological targets like proteins. mdpi.com While quantum calculations provide a static picture, MD simulations reveal how the molecule moves, flexes, and binds within a dynamic environment, such as in an aqueous solution or a protein's active site. rsc.org

For a molecule like this compound, MD simulations can explore its conformational landscape. This involves sampling the different spatial arrangements of the atoms, particularly the rotation around the bond connecting the carboxylic acid group to the pyridine ring. Understanding the preferred conformations is crucial, as only specific shapes may be able to fit into a target's binding pocket.

When studying ligand-target interactions, MD simulations can predict the stability of the resulting complex. nih.gov The simulation tracks the intricate network of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and importantly for this molecule, halogen bonds—that hold the ligand in place. The fluorine atom can act as a hydrogen bond acceptor, while the iodine atom's positive sigma-hole makes it a potential halogen bond donor. acs.org These simulations can quantify the strength and duration of these bonds, providing insights into the binding affinity and residence time of the ligand. mdpi.com

By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, offering a quantitative prediction of how strongly the molecule binds to its target. This information is invaluable for prioritizing compounds in the drug discovery process. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in MD Simulations

| Interaction Type | Potential Participating Atoms | Significance for Ligand-Target Binding |

| Hydrogen Bond | Carboxylic acid (donor/acceptor), Pyridine Nitrogen (acceptor), Fluorine (acceptor) | Essential for orienting the ligand within the binding site and contributing to binding affinity. |

| Halogen Bond | Iodine atom (donor) | A directional interaction that can enhance binding specificity and affinity, often targeting electron-rich pockets. nih.gov |

| π-π Stacking | Pyridine ring | Can occur with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target protein, contributing to stability. |

| Hydrophobic Interactions | Aromatic ring surface | Interactions with nonpolar residues in the binding pocket, often driving the initial association of the ligand and target. |

Virtual Screening and Ligand-Based Drug Design for Identifying Novel Analogues

Virtual screening and ligand-based drug design are chemoinformatics strategies used to identify new, potentially active compounds from large digital libraries. nih.govmdpi.com These methods leverage the known structure of a molecule like this compound to find novel analogues with similar or improved properties.

In ligand-based drug design, the structure of this compound serves as a template to build a pharmacophore model. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features required for biological activity. For this molecule, a pharmacophore model might include a hydrogen bond acceptor (fluorine/oxygen), a hydrogen bond donor (carboxylic acid), an aromatic ring feature, and a halogen bond donor (iodine). This model is then used as a 3D query to rapidly search databases containing millions of compounds, filtering for those that match the required spatial arrangement of features. mdpi.com

Another common technique is similarity searching, which identifies molecules in a database that are structurally similar to the query molecule. Similarity can be defined based on 2D fingerprints (patterns of substructures) or 3D shape and electrostatic properties. This allows for "scaffold hopping," where new core structures (scaffolds) that maintain the key interaction points of the original ligand are discovered. nih.gov

These approaches are often part of a larger virtual screening workflow that may also incorporate structure-based methods like molecular docking if the target protein's structure is known. nih.gov The goal is to computationally enrich a small set of promising candidates for synthesis and biological testing, saving significant time and resources compared to traditional high-throughput screening.

Table 3: A Typical Ligand-Based Virtual Screening Workflow

| Step | Description | Role of this compound |

| 1. Query Definition | The active compound's structure is prepared and analyzed. | The 3D structure and key chemical features of this compound are defined. |

| 2. Pharmacophore Modeling | A model of essential interaction features is generated. | A pharmacophore hypothesis is built based on its hydrogen/halogen bond donors/acceptors and aromatic ring. mdpi.com |

| 3. Database Selection | A large library of virtual compounds is chosen for screening. | Databases like ZINC or ChEMBL are selected to be screened against the pharmacophore model. |

| 4. Virtual Screening | The database is rapidly filtered using the pharmacophore query or similarity metrics. | Millions of compounds are computationally evaluated for their match to the query's features. |

| 5. Hit Filtering & Prioritization | The resulting hits are filtered based on drug-like properties (e.g., Lipinski's Rule of Five) and ranked. | The initial list of hits is refined to select the most promising candidates for further study. |

| 6. Further Analysis | Top candidates are subjected to more rigorous computational analysis, such as molecular docking. | The binding mode and predicted affinity of the best hits are evaluated in more detail. |

Machine Learning and Artificial Intelligence Applications in Synthesis Planning and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming research into complex molecules like this compound by enabling rapid prediction of properties and synthetic pathways. nih.govresearchgate.net These advanced computational tools learn from vast amounts of existing chemical data to make accurate predictions for new, unstudied compounds.

ML is also exceptionally powerful for Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling. researchgate.net By training on large datasets of compounds with known biological activities or physicochemical properties, ML models can learn the complex relationships between a molecule's structure and its behavior. For this compound, a trained model could predict a wide range of properties, such as:

Physicochemical properties: Solubility, logP (lipophilicity), and melting point.

Pharmacokinetic (ADME) properties: Absorption, distribution, metabolism, and excretion.

Biological activity: Predicted binding affinity for a specific target or potential off-targets.

Table 4: Applications of Machine Learning in the Study of this compound

| Application | ML/AI Model Type | Predicted Output/Goal |

| Retrosynthesis Planning | Transformer-based models, Graph Neural Networks | A step-by-step synthetic pathway from simple precursors to the target molecule. rsc.org |

| Reaction Yield Prediction | Random Forest, Gradient Boosting, Neural Networks | The expected percentage yield for a specific chemical reaction in the synthesis plan. researchgate.net |

| Solubility Prediction | Graph Convolutional Networks, Support Vector Machines | The predicted solubility of the compound in water or other solvents, a key drug-like property. |

| Binding Affinity Prediction | Deep Neural Networks, Chemogenomic Models | A quantitative score (e.g., pIC50, Ki) for the compound's predicted interaction with a biological target. nih.gov |

| Toxicity Prediction | Various classification and regression models | The likelihood of the compound exhibiting various forms of toxicity, guiding early-stage safety assessment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.